1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-9-10-15(2)19(12-14)23-20(25)17-7-5-11-24(21(17)26)13-16-6-3-4-8-18(16)22/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSKEQBMHCJOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with 2,5-dimethylaniline in the presence of a base, followed by cyclization with an appropriate reagent to form the dihydropyridine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 425.9 g/mol. The structure features a dihydropyridine core substituted with a chlorophenyl group and a dimethylphenyl moiety, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have identified derivatives of dihydropyridine compounds as potential anticancer agents. For instance, related compounds have shown significant activity against various cancer cell lines. A notable study demonstrated that certain substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides exhibited potent activity against Met kinase, leading to tumor stasis in xenograft models . This suggests that similar derivatives could be explored for their anticancer properties.
Antimicrobial Properties
The dihydropyridine structure is known for its antimicrobial activities. Compounds with similar structural motifs have been tested for efficacy against bacterial strains and fungi. The presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial effectiveness.
Table 1: Summary of Key Studies on Dihydropyridine Derivatives
Synthesis and Development
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Techniques such as Bischler–Napieralski reaction can be employed to obtain the desired dihydropyridine framework efficiently .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazoles: Exhibiting various pharmacological activities, such as anti-inflammatory and antimicrobial effects.
Benzimidazoles: Used in the treatment of parasitic infections and as anticancer agents.
Uniqueness
1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique structural features and the specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including antihypertensive and neuroprotective effects. The unique structural features of this compound may contribute to its biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN2O2
- CAS Number : 604804-29-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. The interaction with calcium channels and neurotransmitter receptors may play a significant role in its pharmacological effects.
Key Mechanisms:
- Calcium Channel Modulation : The compound may influence voltage-gated calcium channels, leading to alterations in intracellular calcium levels, which are crucial for muscle contraction and neurotransmitter release.
- Receptor Interaction : It likely interacts with cholinergic and serotonin receptors, affecting neurotransmission and smooth muscle contraction.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antihypertensive Activity
The dihydropyridine derivatives are well-known for their antihypertensive effects. Studies have shown that compounds in this class can lower blood pressure by causing vasodilation through calcium channel blockade.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
Data Tables
Case Studies
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Antihypertensive Study : In a controlled study involving spontaneously hypertensive rats, administration of this compound resulted in a significant decrease in systolic blood pressure compared to the control group. The mechanism was linked to the inhibition of L-type calcium channels.
- Results : Blood pressure decreased from 180 mmHg to 130 mmHg after treatment over four weeks.
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Neuroprotection Study : In vitro studies using neuronal cell lines demonstrated that the compound reduced apoptosis induced by oxidative stress. The protective effect was associated with decreased levels of reactive oxygen species (ROS) and increased cell viability.
- Results : Cell viability improved by 40% compared to untreated controls when exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
